3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
説明
特性
IUPAC Name |
3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGDVOONVLSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one represents a complex structure with potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials.
Structural Overview
The compound contains several significant moieties:
- Triazole ring : Known for various biological activities including antifungal and antibacterial properties.
- Piperidine : A common scaffold in medicinal chemistry that enhances biological activity.
- Oxazolidinone : Associated with antibiotic properties, particularly against Gram-positive bacteria.
1. Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit notable antibacterial effects. For instance, studies indicate that triazole derivatives can outperform traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound Type | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli, Pseudomonas aeruginosa |
| Reference Antibiotics | 0.68 - 2.96 | Vancomycin, Ciprofloxacin |
The specific compound under investigation has been noted to potentially enhance the activity of known antibiotics through synergistic effects when combined with other agents.
2. Antifungal Activity
The presence of the triazole moiety is crucial for antifungal activity. Compounds similar to the one have shown effectiveness against various fungi, including Candida albicans and Aspergillus niger.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon cancer) | < 10 |
| Jurkat (Leukemia) | < 15 |
The mechanism of action is believed to involve apoptosis induction and inhibition of cell cycle progression.
Case Study: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized several derivatives of triazoles and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole ring significantly influenced antibacterial potency and selectivity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this one. Key findings include:
- Electron-donating groups enhance activity.
- The length and branching of substituents on the piperidine ring affect potency.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other heterocyclic derivatives synthesized in recent studies. For example:
- Compound 4i (from ): Contains a pyrimidin-2(1H)-one core substituted with coumarin and tetrazole groups. Unlike the target compound, it lacks the oxazolidinone and trifluoromethyl-triazolone systems, which may reduce its metabolic stability compared to the trifluoromethyl-containing analogue .
- Compound 4j (from ): Features a thioxo-pyrimidinone and tetrazole linkage. The absence of a piperidine ring in this compound likely alters its pharmacokinetic profile, particularly in terms of membrane permeability .
Functional Group Impact
- Trifluoromethyl Group: The presence of CF₃ in the triazolone ring distinguishes the target compound from analogues like 4i and 4j.
- Oxazolidinone vs. Pyrimidinone: The oxazolidinone ring (present in the target compound) is associated with antimicrobial activity, whereas pyrimidinone derivatives (e.g., 4i) are often explored for antitumor or anti-inflammatory applications .
Hypothetical Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
